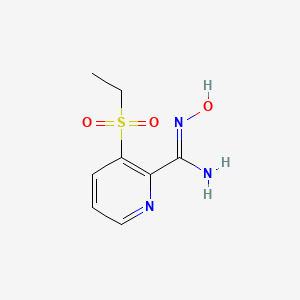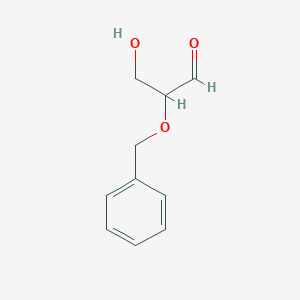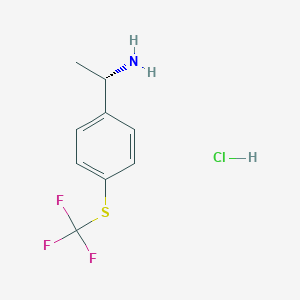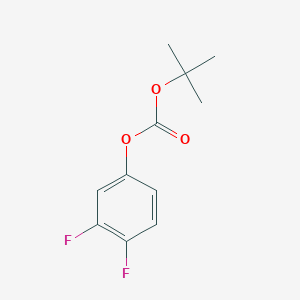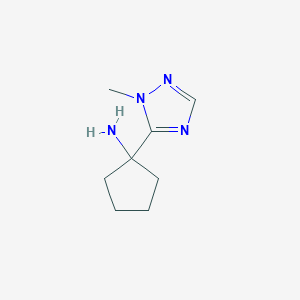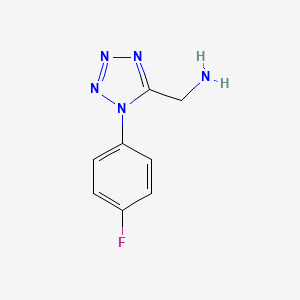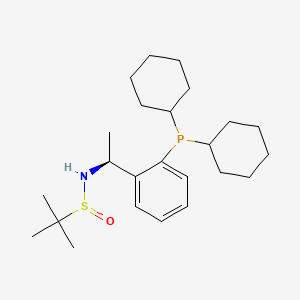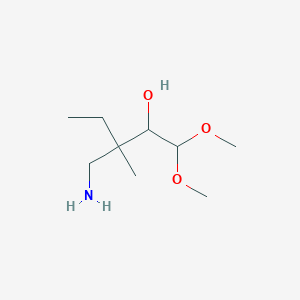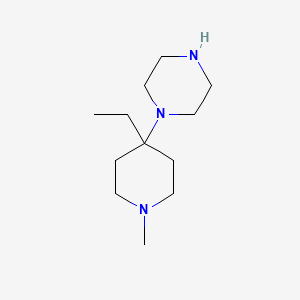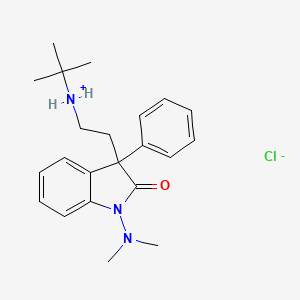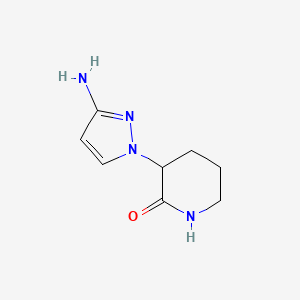
Fmoc-D-Phe-Cl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-D-Phe-Cl: , also known as fluorenylmethyloxycarbonyl-D-phenylalanine chloride, is a derivative of phenylalanine. It is commonly used in peptide synthesis as a protecting group for the amino group of amino acids. The fluorenylmethyloxycarbonyl group is base-labile, making it easy to remove under mild conditions, which is advantageous in solid-phase peptide synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Reaction with Fluorenylmethyloxycarbonyl Chloride: The most common method involves reacting D-phenylalanine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate.
Alternative Methods: Other methods include using fluorenylmethylsuccinimidyl carbonate or fluorenylmethyloxycarbonyl azide, which are also derived from fluorenylmethyloxycarbonyl chloride.
Industrial Production Methods: Industrial production often involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids to a growing peptide chain, with fluorenylmethyloxycarbonyl-D-phenylalanine chloride being one of the building blocks.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Fluorenylmethyloxycarbonyl-D-phenylalanine chloride undergoes substitution reactions where the fluorenylmethyloxycarbonyl group is introduced to the amino group of D-phenylalanine.
Deprotection Reactions: The fluorenylmethyloxycarbonyl group is removed using a base such as piperidine, resulting in the formation of the free amino group.
Common Reagents and Conditions:
Reagents: Fluorenylmethyloxycarbonyl chloride, sodium bicarbonate, piperidine.
Conditions: Organic solvents like dioxane, mild basic conditions for deprotection.
Major Products:
Protected Amino Acids: The primary product is fluorenylmethyloxycarbonyl-D-phenylalanine.
Deprotected Amino Acids: After deprotection, the free amino group of D-phenylalanine is obtained.
Applications De Recherche Scientifique
Chemistry:
Peptide Synthesis: Widely used in solid-phase peptide synthesis for the protection of amino groups.
Biology:
Protein Engineering: Utilized in the synthesis of peptides and proteins for research purposes.
Medicine:
Drug Development: Plays a role in the synthesis of peptide-based drugs and therapeutic agents.
Industry:
Biotechnology: Used in the production of synthetic peptides for various industrial applications.
Mécanisme D'action
Mechanism:
Molecular Targets and Pathways:
Targets: The primary target is the amino group of D-phenylalanine.
Comparaison Avec Des Composés Similaires
Fluorenylmethyloxycarbonyl-L-phenylalanine chloride: Similar in structure but uses the L-enantiomer of phenylalanine.
Fluorenylmethyloxycarbonyl-glycine chloride: Uses glycine instead of phenylalanine.
Fluorenylmethyloxycarbonyl-alanine chloride: Uses alanine instead of phenylalanine.
Uniqueness:
Chirality: The use of the D-enantiomer of phenylalanine makes fluorenylmethyloxycarbonyl-D-phenylalanine chloride unique compared to its L-enantiomer counterpart.
Propriétés
IUPAC Name |
9H-fluoren-9-ylmethyl N-(1-chloro-1-oxo-3-phenylpropan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO3/c25-23(27)22(14-16-8-2-1-3-9-16)26-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAXUKFFZHLNMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
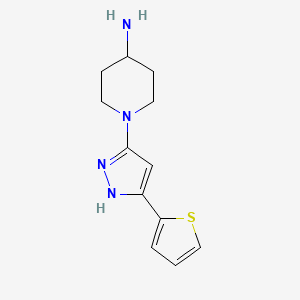
![[(3aR,4R,5R,6aS)-4-[(3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-phenylpent-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B15327491.png)

